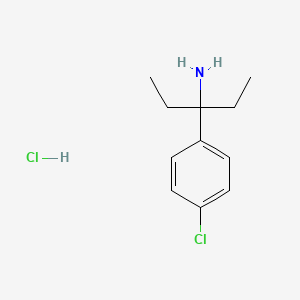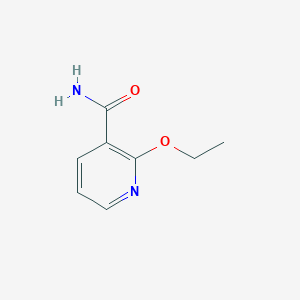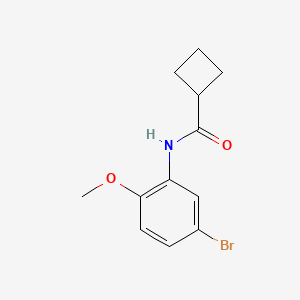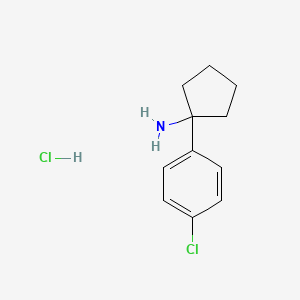
6-Methoxy-2-(pentafluorobenzoyl)pyridine
Overview
Description
6-Methoxy-2-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO2 It is characterized by the presence of a methoxy group at the 6th position and a pentafluorobenzoyl group at the 2nd position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(pentafluorobenzoyl)pyridine typically involves the reaction of 6-methoxypyridine with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
6-Methoxypyridine+Pentafluorobenzoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(pentafluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.
Reduction: The pentafluorobenzoyl group can be reduced to a pentafluorobenzyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 6-methoxycarbonyl-2-(pentafluorobenzoyl)pyridine.
Reduction: Formation of 6-methoxy-2-(pentafluorobenzyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-(pentafluorobenzoyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluorobenzoyl group enhances the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can stabilize the interaction. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
6-Methoxy-2-(pentafluorobenzoyl)pyridine can be compared with other similar compounds, such as:
2-(Pentafluorobenzoyl)pyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
6-Methoxy-2-benzoylpyridine: Lacks the fluorine atoms, which can affect its electronic properties and interactions with molecular targets.
6-Methoxy-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a pentafluorobenzoyl group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in the combination of the methoxy and pentafluorobenzoyl groups, which impart distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO2/c1-21-6-4-2-3-5(19-6)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMHCHYPQCDMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181226 | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-35-0 | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


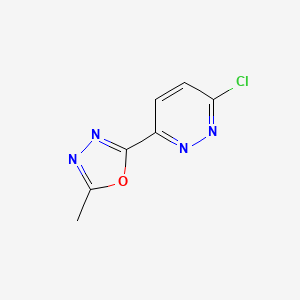
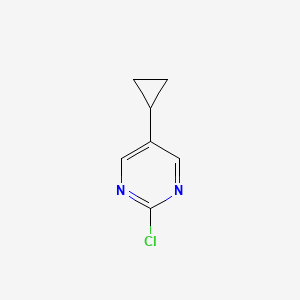
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)

![2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1422303.png)
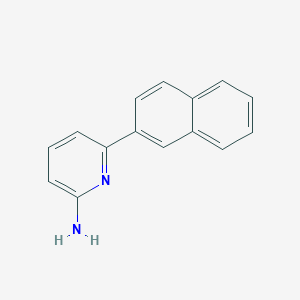
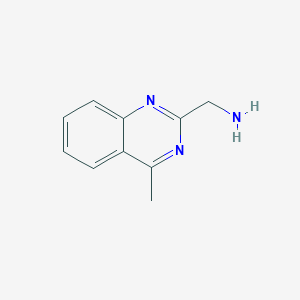
![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)
